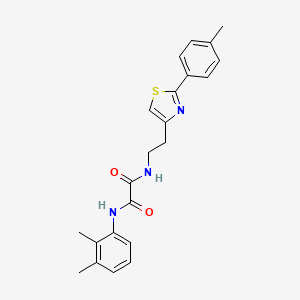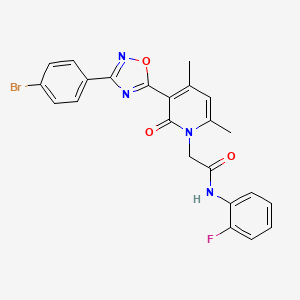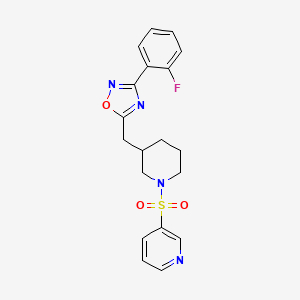![molecular formula C18H25N3O5S B2952808 ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2034415-03-5](/img/structure/B2952808.png)
ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diverse Trifluoromethyl Heterocycles Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and triazoles, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This process demonstrates the chemical's potential in creating diverse organic compounds with various applications (Honey et al., 2012).
Antimicrobial Activity
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in fighting against various microorganisms, indicating their potential in developing new antimicrobial agents (Kariyappa et al., 2016).
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is identified as a potent and orally active fibrinogen receptor antagonist. Its development, based on molecular modeling and SAR studies, highlights the role of ethyl derivatives in creating new therapeutic agents, particularly for antithrombotic treatment (Hayashi et al., 1998).
Antitubercular Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their antituberculosis activity. Among these, specific derivatives demonstrated significant activity against Mycobacterium tuberculosis, showcasing the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).
Novel Pyrazole Derivatives Synthesis and Evaluation
The synthesis of novel pyrazole derivatives through effective routes and their subsequent evaluation for antioxidant properties highlights the versatility of ethyl derivatives in synthesizing compounds with potential biological activities (Naveen et al., 2021).
properties
IUPAC Name |
ethyl 4-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-3-26-18(23)9-8-17(22)20-12-10-14(11-13-20)21-16-7-5-4-6-15(16)19(2)27(21,24)25/h4-7,14H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUTYAUCXGFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)

![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)


![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)
